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Compound of Interest

Compound Name: Oleandrin

Cat. No.: B1683999

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated
significant anticancer properties in preclinical studies. This guide provides a comprehensive
overview of the in-vivo validation of Oleandrin's anticancer mechanism, with a focus on its
therapeutic efficacy in various cancer models and its comparison with other established
anticancer agents. The information presented here is intended for researchers, scientists, and
drug development professionals.

In Vivo Efficacy of Oleandrin and its Analogs

In vivo studies, primarily using xenograft models in immunocompromised mice, have
substantiated the anticancer potential of Oleandrin and its refined extract, PBI-05204. These
studies have demonstrated significant tumor growth inhibition and improved survival across a
range of cancer types.

Pancreatic Cancer

In an orthotopic mouse model of human pancreatic cancer using Panc-1 cells, PBI-05204
exhibited potent antitumor efficacy. Oral administration of PBI-05204 markedly and dose-
dependently inhibited tumor growth, proving superior to the standard chemotherapeutic agent,
gemcitabine, in this model.[1][2]

Table 1: Comparison of PBI-05204 and Gemcitabine in a Pancreatic Cancer Xenograft
Model[1][2]
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Mean Tumor

Treatment Administration . Tumor Growth
Dose Weight (mg) L
Group Route Inhibition (%)
SD
Vehicle Control - Oral Gavage 920.0 £ 430.0 -
PBI-05204 20 mg/kg/day Oral Gavage 2229+ 116.9 75.8

Not specified, but

only 25% of mice
PBI-05204 40 mg/kg/day Oral Gavage ] ] >75
had dissectible

tumors
Not significantly
i 40 mg/kg, : .
Gemcitabine Intraperitoneal different from -
3x/week
control
Glioblastoma

Oral administration of PBI-05204 has shown dose-dependent inhibition of tumor growth in
xenograft models of human glioblastoma using U87MG, U251, and T98G cells.[3][4]
Furthermore, in an orthotopic model with U87-Luc cells, PBI-05204 significantly delayed the
onset of tumor proliferation and increased overall survival.[3] When combined with
radiotherapy, PBI-05204 demonstrated a synergistic effect, significantly enhancing the
reduction in tumor weight compared to either treatment alone.[5][6]

Table 2: Efficacy of PBI-05204 in Glioblastoma Xenograft Models[3][4][5]
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Cancer Model Treatment Dose Outcome
U87MG, U251, T98G Inhibition of tumor
PBI-05204 Dose-dependent

Xenografts growth

Delayed tumor

U87-Luc Orthotopic N proliferation,
PBI-05204 Not specified ]
Model increased overall
survival

56% reduction in

U87MG Xenograft PBI-05204 Not specified ]
tumor weight
) B 14% reduction in
U87MG Xenograft Radiotherapy Not specified ]
tumor weight
PBI-05204 + N 78% reduction in
U87MG Xenograft ) Not specified )
Radiotherapy tumor weight

Breast Cancer

In a breast cancer xenograft model, a cold-water extract of Nerium oleander named Breastin,
containing Oleandrin, moderately inhibited tumor growth. Notably, the combination of Breastin
with the chemotherapeutic agent paclitaxel prevented tumor relapse, a significant improvement
over paclitaxel monotherapy.[7]

Mechanism of Action: Targeting the PISBK/Akt/mTOR
Pathway

The primary anticancer mechanism of Oleandrin and PBI-05204 validated in vivo is the
downregulation of the PI3K/Akt/mTOR signaling pathway.[1][3][5][8] This pathway is crucial for
cell proliferation, survival, and angiogenesis in many cancers.

In vivo studies have shown that PBI-05204 treatment leads to a dose-dependent decrease in
the phosphorylation of key proteins in this pathway, including Akt, S6 ribosomal protein, and
4EBP1, in tumor tissues from pancreatic and glioblastoma xenografts.[1][3] This inhibition of
the PISK/Akt/mTOR pathway leads to decreased cell proliferation, as evidenced by reduced Ki-
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67 staining, and increased apoptosis, indicated by increased TUNEL staining in tumor sections.

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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